molecular formula C5H9N3S B1220759 4-Isothioureidobutyronitrile CAS No. 500863-50-3

4-Isothioureidobutyronitrile

Cat. No. B1220759
M. Wt: 143.21 g/mol
InChI Key: PRDJGNVQBVXXEO-UHFFFAOYSA-N
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Description

4-Isothioureidobutyronitrile, also known as Kevetrin, is a small molecule that has been used in trials studying the treatment of Solid Tumors and Ovarian cancer . It belongs to the class of organic compounds known as isothioureas, which are organic compounds containing the isothiourea group .


Molecular Structure Analysis

The molecular formula of 4-Isothioureidobutyronitrile is C5H9N3S . It has an average mass of 143.21 Da and a monoisotopic mass of 143.051712 Da . The compound belongs to the class of organic compounds known as isothioureas .

Scientific Research Applications

Structural and Vibrational Properties in Antiviral Derivatives

4-Isothioureidobutyronitrile derivatives exhibit significant antiviral activities. A study on isothiazole derivatives, including 3-mercapto-5-phenyl-4-isothiazolecarbonitrile and related compounds, focused on their structural, topological, and vibrational properties using Density Functional Theory (DFT) calculations. These properties were crucial in understanding the derivatives' reactivities and behaviors in different media, which are vital for their antiviral activities (Romani, Márquez, Márquez, & Brandán, 2015).

Application in Nitric Oxide Release and Biological Evaluation

The 4-phenyl-3-furoxancarbonitrile, a related compound, demonstrates its utility in releasing nitric oxide when interacting with thiol cofactors. This chemical process, which produces phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole, has implications in biological processes like vasodilation and platelet aggregation inhibition (Medana et al., 1994).

Thermal Decomposition in Safety Analysis

2,2′-azobis(isobutyronitrile) (AIBN), a closely related compound to 4-Isothioureidobutyronitrile, has been studied for its thermal decomposition characteristics. This research is crucial in understanding the safety aspects of such compounds, especially in determining their self-accelerating decomposition temperature (SADT), a key parameter for safe handling and storage (Kossoy, Belokhvostov, & Koludarova, 2015).

Electropolymerization Studies

Investigations on the electropolymerization mechanisms of 3,4-ethylenedioxythiophene (EDOT), a compound with similarities to 4-Isothioureidobutyronitrile, provide insights into the electrodeposition mechanisms according to electrocrystallization theory. These findings have implications for understanding the growth rate and stability of such polymerized compounds (Randriamahazaka, Noël, & Chevrot, 1999).

Catalytic Activities in Organic Synthesis

Isothioureas, similar in structure to 4-Isothioureidobutyronitrile, catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions. This catalytic process is significant in the synthesis of β-amino amide products, demonstrating the compound's utility in organic synthesis and pharmaceuticals (Arokianathar, Frost, Slawin, Stead, & Smith, 2018).

properties

IUPAC Name

3-cyanopropyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-3-1-2-4-9-5(7)8/h1-2,4H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJGNVQBVXXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothioureidobutyronitrile

CAS RN

500863-50-3
Record name Kevetrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500863503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-isothioureidobutyronitrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-ISOTHIOUREIDOBUTYRONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3059TG1KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TEP King, Y Li, L Kochoumian - Biochemistry, 1978 - ACS Publications
… To 4-isothioureidobutyronitrile … To 4-isothioureidobutyronitrile hydro- … Reaction of 4-isothioureidobutyronitrile hydrochloride with glycine gave 4-mercaptobutyronitrile, but the …
Number of citations: 151 pubs.acs.org
P Caspari, FA Nüesch, A Neels, DM Opris - RSC advances, 2016 - pubs.rsc.org
… Compound 2 is known and was prepared starting from 4-isothioureidobutyronitrile hydrochloride but the reaction yield was very low (15%). Compound 3 is also known in the literature …
Number of citations: 6 pubs.rsc.org
EB Kalika, NV Bondarev, KP Katin, AI Kochaev… - Journal of Molecular …, 2023 - Elsevier
Loading of 40 small drugs molecules with molecular weights in 47–210 g/mol range consisted of H, C, N, O, F, S elements on C 60 , C 60 F 2 and C 60 F 48 fullerenes are studied with …
Number of citations: 2 www.sciencedirect.com
EB Kalika, NV Bondarev, KP Katin, AI Kochaev… - researchgate.net
Loading of 40 small drugs molecules consisted of H, C, N, O, F, S elements on C60, C60F2 and C60F48 fullerenes are studied with the density functional theory. Adsorption energies as …
Number of citations: 0 www.researchgate.net
F Casciano, E Zauli, M Busin, L Caruso, S AlMesfer… - Cancers, 2023 - mdpi.com
Simple Summary Ocular malignancies encompass a broad range of disorders that affect the eyelids, orbit, and eye and have significant impacts for national healthcare systems. Due to …
Number of citations: 8 www.mdpi.com

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